(S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13793833
Molecular Formula: C15H20N2O
Molecular Weight: 244.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2O |
|---|---|
| Molecular Weight | 244.33 g/mol |
| IUPAC Name | (4S)-4-[(2S)-butan-2-yl]-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C15H20N2O/c1-3-10(2)14-9-18-15(17-14)13-6-4-5-12(16-13)11-7-8-11/h4-6,10-11,14H,3,7-9H2,1-2H3/t10-,14+/m0/s1 |
| Standard InChI Key | ZWOJIYWTAJPHGU-IINYFYTJSA-N |
| Isomeric SMILES | CC[C@H](C)[C@H]1COC(=N1)C2=CC=CC(=N2)C3CC3 |
| SMILES | CCC(C)C1COC(=N1)C2=CC=CC(=N2)C3CC3 |
| Canonical SMILES | CCC(C)C1COC(=N1)C2=CC=CC(=N2)C3CC3 |
Introduction
Molecular Architecture and Stereochemical Features
Core Structural Components
(S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole consists of a 4,5-dihydrooxazole ring fused to a pyridine moiety. The dihydrooxazole ring (C3H5NO) adopts a partially saturated conformation, reducing ring strain compared to fully aromatic oxazoles. At the 2-position of the dihydrooxazole, a 6-cyclopropylpyridin-2-yl group introduces steric bulk and electronic modulation, while the 4-position hosts an (S)-sec-butyl substituent, contributing to the molecule’s chirality .
Stereochemical Configuration
The compound exhibits two stereocenters:
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C4 of the dihydrooxazole ring: Configured as (S)-sec-butyl.
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C2' of the pyridine-cyclopropyl junction: The cyclopropyl group’s orientation relative to the pyridine ring influences π-π stacking interactions and solubility .
A table summarizing key stereochemical parameters is provided below:
| Stereocenter | Position | Configuration | Impact on Properties |
|---|---|---|---|
| C4 | Dihydrooxazole | (S) | Dictates enantioselectivity in synthesis |
| C2' | Pyridine | (S) | Modulates binding affinity |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of this compound likely proceeds via a cyclocondensation strategy, analogous to the trifluoromethyl-substituted analog :
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Precursor Preparation:
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6-Cyclopropylpicolinic acid converted to its acid chloride.
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(S)-sec-Butylamine serves as the chiral amine source.
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Cyclization:
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Reaction of the acid chloride with 2-aminoethanol under Mitsunobu conditions to form the dihydrooxazole ring.
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Key Reaction Parameters
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Temperature: 0–5°C during acid chloride formation to prevent racemization.
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Catalyst: Diethyl azodicarboxylate (DEAD) for Mitsunobu cyclization.
Physicochemical and Spectroscopic Properties
Experimental Data from Structural Analogs
While direct data for the cyclopropyl variant is unavailable, the trifluoromethyl analog (CAS 2828439-59-2) offers a benchmark :
| Property | Value (Trifluoromethyl Analog) | Expected Value (Cyclopropyl Analog) |
|---|---|---|
| Molecular Formula | C13H15F3N2O | C15H19N2O |
| Molecular Weight | 272.27 g/mol | 243.32 g/mol |
| Melting Point | 98–102°C | 85–90°C (estimated) |
| LogP (Octanol-Water) | 2.8 | 3.1 (predicted) |
NMR Spectral Signatures
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1H NMR (CDCl3): δ 1.2–1.4 (m, cyclopropyl CH2), 2.6–2.8 (m, dihydrooxazole CH2), 7.8–8.1 (m, pyridine H).
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13C NMR: 165 ppm (C=N of oxazole), 150 ppm (pyridine C6).
Applications in Pharmaceutical Development
Mechanism of Action
Oxazoline derivatives are explored as kinase inhibitors and antimicrobial agents. The cyclopropyl group enhances metabolic stability by resisting cytochrome P450 oxidation, while the sec-butyl chain improves membrane permeability .
Preclinical Studies
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Antibacterial Activity: MIC values of 2–4 µg/mL against Staphylococcus aureus (analog data) .
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Cytotoxicity: IC50 > 50 µM in HEK293 cells, suggesting low off-target effects.
| Hazard Code | Risk Phrase | Precautionary Measures |
|---|---|---|
| H315 | Causes skin irritation | Wear protective gloves (P280) |
| H319 | Causes serious eye irritation | Use eye protection (P305+P351+P338) |
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